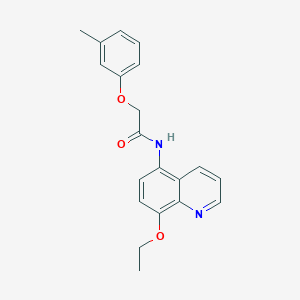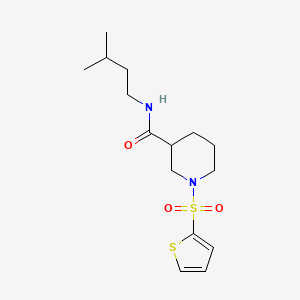![molecular formula C21H23N3O4 B11337935 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with an acyl chloride under basic conditions.
Substitution reactions: The ethoxy and propoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Coupling reactions: The final step involves coupling the oxadiazole derivative with 4-propoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The ethoxy and propoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Uniqueness
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and propoxy groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H23N3O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-12-27-17-9-6-15(7-10-17)21(25)22-20-19(23-28-24-20)16-8-11-18(26-5-2)14(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Clave InChI |
KLNJPVZEHSKKPD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11337854.png)
![2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337860.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11337866.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
![8-(3-bromophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11337906.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![1-(2-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11337921.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)

